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Introduction
JHU-083 is a systemically bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-

norleucine (DON).[1] As a broad-spectrum glutamine antagonist, JHU-083 targets the

metabolic reprogramming that is a hallmark of many cancer cells, which exhibit a strong

dependence on glutamine for survival and proliferation.[2][3] Preclinical studies have

demonstrated the efficacy of JHU-083 in various mouse models of cancer, including glioma,

medulloblastoma, prostate, and bladder cancers, by disrupting key metabolic and signaling

pathways.[1][4][5] These application notes provide a comprehensive overview of established in

vivo dosing protocols for JHU-083 in mice, intended to guide researchers in designing and

executing preclinical efficacy and pharmacology studies.

Mechanism of Action
JHU-083 exerts its anti-tumor effects by inhibiting multiple glutamine-utilizing enzymes, thereby

disrupting several critical cellular processes. A primary mechanism of action is the suppression

of the mTOR signaling pathway, specifically mTOR complex 1 (mTORC1).[4][6] By inhibiting

glutamine metabolism, JHU-083 leads to a reduction in the downstream effectors of mTORC1,

such as phosphorylated S6 ribosomal protein (pS6), which are crucial for protein synthesis and

cell cycle progression.[4][6] This disruption of mTOR signaling contributes to G0/G1 cell cycle

arrest and a decrease in the expression of key proteins like Cyclin D1.[2][4] Furthermore, JHU-
083's antagonism of glutamine metabolism impacts the tricarboxylic acid (TCA) cycle,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15613222?utm_src=pdf-interest
https://www.benchchem.com/product/b15613222?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31340195/
https://www.benchchem.com/product/b15613222?utm_src=pdf-body
https://www.researchgate.net/publication/346597940_The_glutamine_antagonist_prodrug_JHU-083_slows_malignant_glioma_growth_and_disrupts_mTOR_signaling
https://academic.oup.com/noa/article/3/1/vdaa149/5943017
https://www.benchchem.com/product/b15613222?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31340195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11217738/
https://www.benchchem.com/product/b15613222?utm_src=pdf-body
https://www.benchchem.com/product/b15613222?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920530/
https://pubmed.ncbi.nlm.nih.gov/33681764/
https://www.benchchem.com/product/b15613222?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920530/
https://pubmed.ncbi.nlm.nih.gov/33681764/
https://www.researchgate.net/publication/346597940_The_glutamine_antagonist_prodrug_JHU-083_slows_malignant_glioma_growth_and_disrupts_mTOR_signaling
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920530/
https://www.benchchem.com/product/b15613222?utm_src=pdf-body
https://www.benchchem.com/product/b15613222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


glutathione synthesis, and purine metabolism, leading to broad metabolic disruption within

cancer cells.[4][5]

Data Presentation: JHU-083 In Vivo Dosing
Regimens in Mice
The following tables summarize the quantitative data from various preclinical studies involving

JHU-083 administration in mice.
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Parameter
Glioma Model

(IDH1-mutant)[4]

Medulloblastoma

Model (MYC-driven)

[1]

Prostate and

Bladder Cancer

Models[5]

Mouse Strain
Athymic nude mice

(6–8 weeks old)

Athymic nude mice

and C57BL/6 mice
C57BL/6J male mice

Tumor Cell Line BT142 (IDH1R132H)

D425MED (human

MYC-amplified) and

mCB DNp53 MYC

(mouse)

Not explicitly stated

Tumor Implantation

Orthotopic intracranial

implantation of 3 x

10^5 cells

Orthotopic

implantation

Subcutaneous

implantation of 5.0 x

10^5 cells

Administration Route
Intraperitoneal (IP)

injection
Oral gavage Oral (p.o.)

Vehicle
Phosphate-Buffered

Saline (PBS)

Phosphate-Buffered

Saline (PBS)
1x sterile PBS

Dosing Regimen

Low Dose: 1.9 mg/kg,

5 days/week for 3

weeks, then 2

days/weekHigh Dose:

25 mg/kg, 2

days/week

20 mg/kg (DON-

equivalent), twice

weekly

1 mg/kg (DON

equivalent) daily for 5-

9 days, then a

reduced dosage of 0.3

mg/kg (DON

equivalent)

Treatment Start
5 days after tumor

implantation
Not explicitly stated

When tumors were

palpable (100–500

mm³)

Observed Outcomes

High dose improved

survival; reduced pS6

protein expression in

the brain.[4]

Significantly extended

survival; achieved

micromolar

concentrations of

DON in the brain.[1]

Suppressed tumor

growth and

reprogrammed

immunosuppressive

tumor-associated

macrophages (TAMs).

[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7920530/
https://pubmed.ncbi.nlm.nih.gov/31340195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11217738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920530/
https://pubmed.ncbi.nlm.nih.gov/31340195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11217738/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: Orthotopic Glioma Model
1. Cell Culture and Preparation:

Culture BT142 IDH1R132H glioma cells under standard conditions.

On the day of implantation, harvest cells and resuspend them in sterile PBS at a

concentration of 3 x 10^5 cells per 5 µL.

2. Orthotopic Implantation:

Anesthetize 6-8 week old female athymic nude mice.

Secure the mouse in a stereotaxic frame.

Create a burr hole in the skull at the desired coordinates for intracranial injection.

Slowly inject 5 µL of the cell suspension into the brain parenchyma.

Suture the incision and allow the mouse to recover.

3. JHU-083 Preparation and Administration:

Prepare a stock solution of JHU-083 in sterile PBS.

On the day of treatment, dilute the stock solution to the final desired concentration (1.9

mg/kg or 25 mg/kg).

Administer the JHU-083 solution via intraperitoneal injection starting 5 days post-tumor

implantation.

Follow the dosing schedule as outlined in the table above.

4. Monitoring:

Monitor the mice daily for signs of tumor progression (e.g., weight loss, neurological deficits).
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Euthanize mice when they meet the predefined humane endpoints.

Protocol 2: Medulloblastoma Model (Oral Dosing)
1. Tumor Model Generation:

For the human xenograft model, orthotopically implant D425MED cells into the brains of

athymic nude mice.

For the syngeneic model, implant mCB DNp53 MYC cells into the brains of C57BL/6 mice.

2. JHU-083 Preparation and Administration:

Dissolve JHU-083 in sterile PBS to achieve a 20 mg/kg DON-equivalent dose. Note: 1.83 mg

of JHU-083 is equivalent to 1 mg of DON.

Administer the solution via oral gavage twice weekly.

3. Pharmacokinetic Analysis (Optional):

For brain penetration studies, administer a single 20 mg/kg dose of JHU-083 by oral gavage.

One hour post-dose, euthanize the mice and dissect the brain regions (cortex, cerebellum,

brain stem).

Flash freeze the tissues for subsequent LC-MS/MS analysis to quantify DON levels.[1]

4. Efficacy Study Monitoring:

Monitor animal survival and neurological signs daily.

Euthanize animals upon signs of significant tumor burden or distress.

Signaling Pathways and Experimental Workflows
JHU-083 Signaling Pathway
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Caption: JHU-083 inhibits glutamine metabolism, leading to mTORC1 inactivation.
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Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for a typical in vivo efficacy study of JHU-083 in mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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